(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol
Overview
Description
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is a chiral compound that features an indazole ring system. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and suitable bases.
Chiral Center Formation: The chiral center at the ethane-1,2-diol moiety can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group or other substituents on the indazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield diketones, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring system can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The chiral center may also play a role in the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-indazole: Lacks the ethane-1,2-diol moiety but shares the indazole core.
1-(1-Benzyl-1H-indazol-6-yl)ethanol: Similar structure but with a single hydroxyl group.
1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-dione: Oxidized form with ketone groups.
Uniqueness
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is unique due to its chiral center and the presence of both hydroxyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(1-benzylindazol-6-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H16N2O2/c19-11-16(20)13-6-7-14-9-17-18(15(14)8-13)10-12-4-2-1-3-5-12/h1-9,16,19-20H,10-11H2 |
InChI Key |
LHGBMYWQZPPPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(CO)O)C=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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